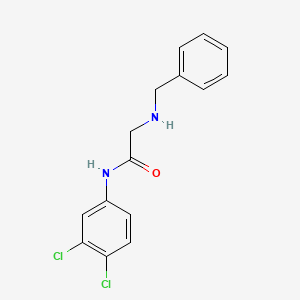
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide is an organic compound that features a benzylamino group and a dichlorophenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with benzylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile
- 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol
Uniqueness
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
生物活性
2-(Benzylamino)-N-(3,4-dichlorophenyl)acetamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C16H15Cl2N. The presence of a benzylamino group and a dichlorophenyl moiety contributes to its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 3,4-dichlorophenyl group have shown effectiveness against gram-positive bacteria and mycobacterial strains. A study highlighted that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing its ability to induce apoptosis in cancer cell lines. A comparative study on similar compounds revealed that certain derivatives exhibited cytotoxicity with minimal effects on primary mammalian cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of 3,4-dichlorocinnamanilides, closely related to our compound of interest. These studies demonstrated that derivatives showed higher antibacterial efficacy than clinically used drugs like ampicillin and isoniazid .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. It was found that some compounds had significant activity against cancer cells while exhibiting low toxicity towards normal cells .
Comparative Analysis
特性
IUPAC Name |
2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGZCHFYMPFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













